molecular formula C18H16N4OS B2398079 2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide CAS No. 921152-85-4

2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

Cat. No.: B2398079
CAS No.: 921152-85-4
M. Wt: 336.41
InChI Key: LMUCDMZJLFXXBB-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4OS and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Properties

2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide and related compounds have been explored for their insecticidal properties. A study by Fadda et al. (2017) involved the synthesis of various heterocycles, including triazolo[5,1-c]triazine derivatives, which were assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Anticancer and Antimicrobial Activities

Several studies have focused on the anticancer and antimicrobial potential of compounds structurally related to this compound. For instance, Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs showing inhibition activity against HCT 116 cancer cell line and antimicrobial activities (Kumar et al., 2019). Shiradkar and Kale (2006) reported the synthesis of triazolo[3,4][1,3,4]thiadiazine derivatives with evaluated antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).

Antiproliferative and PI3K Inhibition

Compounds similar to this compound have been modified for enhanced antiproliferative activities and PI3K inhibition. Wang et al. (2015) discussed the synthesis of derivatives with potent antiproliferative activities against human cancer cell lines and their inhibitory activity against PI3Ks and mTOR (Wang et al., 2015).

Antibacterial and Antifungal Activities

Bilyi et al. (2015) synthesized 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones with significant antibacterial activity against Staphylococcus aureus, showcasing their potential as effective heterocyclic agents with biologically active properties (Bilyi et al., 2015).

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-16(19-17-20-21-18-22(17)10-11-24-18)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUCDMZJLFXXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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